1-(4-Hydroxyphenyl)-2-methylpropan-1-one
Overview
Description
. It is a derivative of acetophenone, characterized by a hydroxyl group (-OH) attached to the benzene ring at the para position and a methyl group attached to the alpha carbon of the ketone group. This compound is naturally found in the needles and mycorrhizal roots of Norway spruces (Picea abies).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-hydroxyphenylpyruvate, have been found to interact with enzymes like 4-hydroxyphenylpyruvate dioxygenase . This enzyme is involved in the catabolism of tyrosine, a crucial amino acid .
Mode of Action
For instance, 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one, a compound structurally related to 1-(4-Hydroxyphenyl)-2-methylpropan-1-one, has been found to inhibit the nucleocapsid protein of SARS-CoV-2 .
Biochemical Pathways
For instance, the compound 4-methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene, a major active metabolite of bisphenol A, has been found to trigger pancreatic β-cell death via a JNK/AMPKα activation-regulated endoplasmic reticulum stress-mediated apoptotic pathway .
Pharmacokinetics
Similar compounds, such as 4-methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene, have been found to exhibit excellent anti-viral activity with ec50 values of 016 ± 001 μM and 017 ± 007 μM, respectively .
Result of Action
Similar compounds have been found to induce apoptosis in pancreatic β-cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the degradation of similar compounds, such as bisphenol, has been found to be influenced by factors such as pH, temperature, and the presence of other organic pollutants .
Biochemical Analysis
Biochemical Properties
1-(4-Hydroxyphenyl)-2-methylpropan-1-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with estrogen receptors, acting as a nonsteroidal estrogen . This interaction can influence the regulation of gene expression and cellular metabolism. Additionally, it can act as an antigonadotropin, affecting the secretion of gonadotropins .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with estrogen receptors can lead to changes in the expression of genes involved in cell proliferation and differentiation . Furthermore, it can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to estrogen receptors, leading to the activation or inhibition of specific genes . This binding can result in changes in gene expression, enzyme activity, and cellular function. Additionally, it can inhibit or activate enzymes involved in various biochemical pathways, further influencing cellular processes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its effects on cellular function can change over time, with prolonged exposure leading to alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can modulate gene expression and enzyme activity without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and alterations in cellular function . These threshold effects are crucial for determining the safe and effective use of this compound in biochemical research.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, it can influence the activity of enzymes involved in the synthesis and degradation of estrogens, thereby affecting overall metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. Understanding these processes is essential for elucidating the compound’s overall biochemical effects .
Subcellular Localization
This compound is localized in various subcellular compartments, including the nucleus and cytoplasm . Its activity and function can be influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications . These factors play a crucial role in directing the compound to specific organelles and compartments within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Hydroxyphenyl)-2-methylpropan-1-one can be synthesized through several methods:
Friedel-Crafts Acylation: This involves the reaction of 4-hydroxybenzene with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Hydroxylation of 2-Methylacetophenone: This method involves the hydroxylation of 2-methylacetophenone using oxidizing agents like hydrogen peroxide (H2O2) in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale Friedel-Crafts acylation reactions, optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-(4-Hydroxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution Reactions: Electrophilic substitution reactions can occur at the benzene ring, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), catalytic amounts of transition metal salts.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Concentrated nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products Formed:
Quinones: Resulting from oxidation.
Alcohols: Resulting from reduction.
Nitro Compounds: Resulting from nitration.
Scientific Research Applications
1-(4-Hydroxyphenyl)-2-methylpropan-1-one has various applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of pharmaceuticals and other organic compounds.
Biology: It is used in studies related to plant metabolism and secondary metabolites.
Medicine: It is a key intermediate in the synthesis of drugs such as octopamine and sotalol.
Industry: It is used in the production of perfumes and flavoring agents due to its pleasant aroma.
Comparison with Similar Compounds
Picein
Paroxypropione
4-Hydroxyacetophenone
1-(4-Hydroxyphenyl)piperazine
This comprehensive overview provides a detailed understanding of 1-(4-Hydroxyphenyl)-2-methylpropan-1-one, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(4-hydroxyphenyl)-2-methylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXBPJVVEDIIEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188473 | |
Record name | 4'-Hydroxy-2-methylpropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34917-91-4 | |
Record name | 1-(4-Hydroxyphenyl)-2-methyl-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34917-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Hydroxy-2-methylpropiophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034917914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Hydroxy-2-methylpropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-hydroxy-2-methylpropiophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.519 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.